molecular formula C23H19N3O4 B11006438 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11006438
M. Wt: 401.4 g/mol
InChI Key: QFYOODNVQAYEBU-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydroisoindoloquinazolinones. Its complex name might seem daunting, but let’s break it down. The core structure consists of a quinazolinone fused with an isoindole ring. The compound’s systematic name reflects its substituents: a furan-2-ylmethyl group attached to the N atom and a 5,11-dioxo-6a,11-dihydroisoindolo moiety. These fused heterocycles contribute to its intriguing properties.

Preparation Methods

Synthetic Routes::

Industrial Production:: While no specific industrial methods are reported, research efforts may pave the way for scalable production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes could modify its functional groups.

    Substitution: Substituents on the aromatic rings may be replaced.

    Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.

    Major Products: Diverse derivatives may form, impacting its biological activity.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Pharmaceuticals: Consider its use in drug development.

    Materials Science: Explore its applications in materials and polymers.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features, such as the fused isoindole-quinazolinone scaffold.

    Similar Compounds: Explore related structures, e.g., other dihydroisoindoloquinazolinones.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H19N3O4/c27-20(24-14-15-6-5-13-30-15)11-12-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27)

InChI Key

QFYOODNVQAYEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CO5

Origin of Product

United States

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